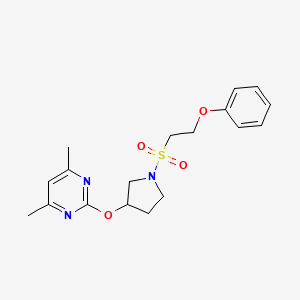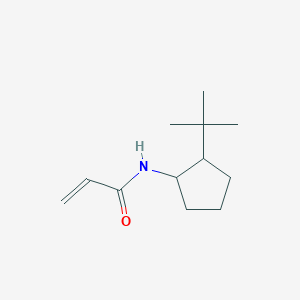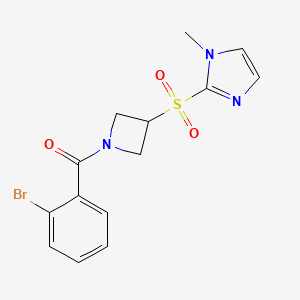
(2-bromophenyl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-bromophenyl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone” is a chemical compound with the molecular formula C14H14BrN3O3S and a molecular weight of 384.251. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds2. Imidazole derivatives show a broad range of chemical and biological properties and are known for their antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities2.
Synthesis Analysis
The synthesis of imidazole-containing compounds has been widely studied. For instance, Hadizadeh et al. synthesized a compound with a similar structure and evaluated it for antihypertensive potential in rats2. However, the specific synthesis process for “(2-bromophenyl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone” is not readily available in the literature.Molecular Structure Analysis
The molecular structure of this compound can be inferred from its molecular formula, C14H14BrN3O3S. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms2. The compound also contains a bromophenyl group, a sulfonyl group, and an azetidinyl group. However, detailed structural information such as bond lengths and angles would require further experimental analysis such as X-ray crystallography.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in its structure. The imidazole ring, for instance, is known to participate in a variety of chemical reactions due to its amphoteric nature2. However, specific chemical reactions involving this compound have not been reported in the literature.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For this compound, we know from its molecular formula that it has a molecular weight of 384.251. Detailed information about its physical and chemical properties such as melting point, boiling point, solubility, and stability would require experimental determination.Wissenschaftliche Forschungsanwendungen
Bromophenol Derivatives
Bromophenol derivatives have been extensively studied for their biological activities, including their role as carbonic anhydrase inhibitors. Carbonic anhydrases are enzymes involved in pH regulation and are targets for therapeutic intervention in various diseases. For instance, novel bromophenol derivatives have shown strong inhibitory activity against carbonic anhydrase I and II isozymes, indicating potential therapeutic applications (Akbaba et al., 2013). Moreover, bromophenols isolated from marine red algae have exhibited potent antioxidant activities, suggesting their use in preventing oxidative stress-related diseases (Li et al., 2011).
Imidazole Derivatives
Imidazole derivatives are recognized for their diverse pharmacological properties, including antimicrobial, antiviral, and catalytic activities. For example, imidazole-based zwitterions have been utilized as efficient organocatalysts for regioselective ring-opening of aziridines, demonstrating their applicability in synthetic chemistry (Ghosal et al., 2016).
Azetidinone Compounds
Azetidinone compounds, including those derived from apremilast, have been studied for their biological and pharmacological potencies. The design of 2-azetidinone scaffolds has attracted interest due to their potential in medicinal chemistry. These compounds have been explored for various biological activities, highlighting the versatility of the azetidinone structure in drug development (Jagannadham et al., 2019).
Safety And Hazards
Zukünftige Richtungen
Imidazole derivatives are of significant interest in the development of new drugs due to their broad range of chemical and biological properties2. Future research could focus on exploring the biological activity of this compound and its potential applications in medicine. Additionally, studies could be conducted to optimize its synthesis and improve its yield.
Please note that this analysis is based on the available data and may not be exhaustive. For a more comprehensive understanding, further studies and experimental data are needed.
Eigenschaften
IUPAC Name |
(2-bromophenyl)-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O3S/c1-17-7-6-16-14(17)22(20,21)10-8-18(9-10)13(19)11-4-2-3-5-12(11)15/h2-7,10H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVYRHKSPJJHHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-bromophenyl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

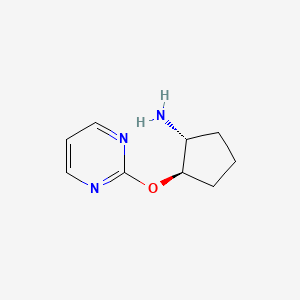
![2-(3-chloro-4-methoxyphenyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2617103.png)
![N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2617104.png)
![2-[2-Amino-5-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B2617105.png)
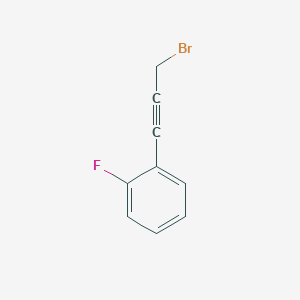
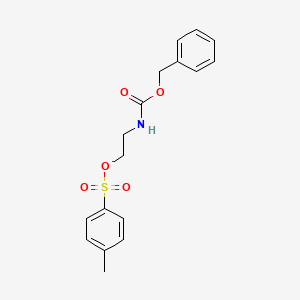
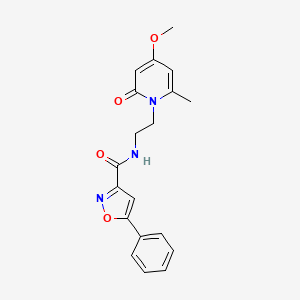
![ethyl 2-[2-(1-ethylindol-3-yl)sulfanylpropanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2617111.png)

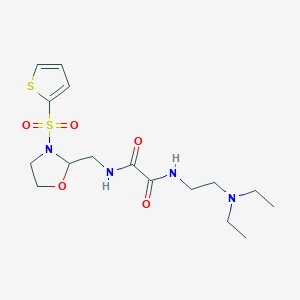
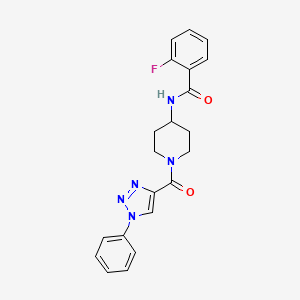
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-phenoxybenzamide hydrochloride](/img/structure/B2617118.png)
